10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
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Overview
Description
10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family This compound is characterized by the presence of an iodophenyl group at the 10th position, a methyl group at the 3rd position, and a pyrimidoquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione typically involves multi-component reactions. One common method involves the condensation of 6-amino-1,3-dimethyluracil with aryl aldehydes in the presence of dimedone and a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) under solvent-free conditions at 90°C . This method is advantageous due to its high yield, short reaction time, and compliance with green chemistry principles.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Diethyl azodicarboxylate (DAD) in sulfolane.
Substitution: Various nucleophiles can be used to replace the iodine atom in the iodophenyl group.
Major Products Formed
Oxidation: The major products formed include oxidized derivatives of the original compound.
Substitution: The products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound’s ability to interact with biological macromolecules makes it a valuable tool for studying protein-ligand interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as protein kinases by binding to their active sites, thereby blocking their activity and preventing downstream signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
10-arylprimido[4,5-b]quinoline-2,4(3H,10H)-diones: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.
Pyrimido[4,5-b]quinolines with benzyloxy and triazole moieties: These derivatives have additional functional groups that confer different properties and applications.
Uniqueness
10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is unique due to the presence of the iodophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C18H12IN3O2 |
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Molecular Weight |
429.2 g/mol |
IUPAC Name |
10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C18H12IN3O2/c1-21-17(23)14-10-11-4-2-3-5-15(11)22(16(14)20-18(21)24)13-8-6-12(19)7-9-13/h2-10H,1H3 |
InChI Key |
UNQFRDFTKWZBLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC3=CC=CC=C3N(C2=NC1=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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